molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Cat. No. B2583218
CAS RN: 40639-93-8
M. Wt: 179.223
InChI Key: DCHGWXCDPHNOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893267B2

Procedure details

To a solution of 5 g (38 mmol) of 2-chloro-cyclohexanone in MeCN (150 mL) was added 7 g (69 mmol) of N-acetyl-guanidine. The mixture was refluxed for 24 h. After removal of all the solvent, the residue was stirred with sat. aq. Na2CO3 (50 mL) for 5 min, filtered, and the solid was dried to provide 1 g (14%) of N-(4,5,6,7-tetrahydro-1H-benzoimidazol-2-yl)-acetamide. LCMS: 180 (M+1)+. 1H NMR (DMSO-d6, 400 MHz): δ 2.38 (m, 4H), 2.00 (s, 3H), 1.65 (m, 4H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[C:9]([NH:12][C:13]([NH2:15])=[NH:14])(=[O:11])[CH3:10]>CC#N>[NH:14]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=2[N:15]=[C:13]1[NH:12][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)NC(=N)N
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with sat. aq. Na2CO3 (50 mL) for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removal of all the solvent
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1C(=NC2=C1CCCC2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.